molecular formula C22H26FN7O B5048541 Fluopipamine

Fluopipamine

Cat. No.: B5048541
M. Wt: 423.5 g/mol
InChI Key: AISYIQGVADELBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of fluopipamine involves multiple steps, starting with the preparation of the core triazine structure, followed by the introduction of the piperazine and fluorophenyl groups. The reaction conditions typically involve:

Industrial production methods are not extensively documented, but the synthesis likely follows similar multi-step processes with optimization for scale and yield.

Chemical Reactions Analysis

Fluopipamine undergoes several types of chemical reactions:

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Fluopipamine acts by inhibiting the cellulose synthase enzyme 1 (CESA1) in plants. It binds to an alternative site at the interface between CESA proteins, disrupting cellulose polymerization. This inhibition leads to ectopic lignification, inhibition of etiolation, and loss of anisotropic cellular expansion . The molecular docking studies suggest that this compound’s binding prevents the proper alignment and function of the CESA1 enzyme, thereby halting cellulose biosynthesis .

Comparison with Similar Compounds

Fluopipamine is compared with other cellulose biosynthesis inhibitors such as quinoxyphen and flupoxam. While all these compounds target the CESA1 enzyme, this compound is unique in its binding site and mechanism of action . Similar compounds include:

This compound’s unique binding site and its specific inhibition of CESA1 make it a valuable tool for studying cellulose biosynthesis and developing new herbicides.

Properties

IUPAC Name

6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN7O/c1-15-7-8-19(31-2)17(13-15)25-22-27-20(26-21(24)28-22)14-29-9-11-30(12-10-29)18-6-4-3-5-16(18)23/h3-8,13H,9-12,14H2,1-2H3,(H3,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISYIQGVADELBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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